molecular formula C24H24ClN3O2 B12483775 N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine

N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine

Cat. No.: B12483775
M. Wt: 421.9 g/mol
InChI Key: SQFMCTNAQIVXEQ-UHFFFAOYSA-N
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Description

({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE: is a complex organic compound that features a combination of aromatic rings and functional groups

Properties

Molecular Formula

C24H24ClN3O2

Molecular Weight

421.9 g/mol

IUPAC Name

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C24H24ClN3O2/c1-29-23-12-17(6-8-22(23)30-16-18-7-9-24(25)28-14-18)13-26-11-10-19-15-27-21-5-3-2-4-20(19)21/h2-9,12,14-15,26-27H,10-11,13,16H2,1H3

InChI Key

SQFMCTNAQIVXEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OCC4=CN=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 6-chloropyridin-3-ylmethanol, which is then reacted with 3-methoxybenzyl chloride under basic conditions to form the intermediate. This intermediate is further reacted with 2-(1H-indol-3-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of ({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of temperature, pressure, and reaction time to optimize the production efficiency. Industrial methods also incorporate advanced purification techniques like chromatography and crystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that lead to changes in cellular function.

Comparison with Similar Compounds

({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE: can be compared with other similar compounds, such as:

The uniqueness of ({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

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